Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate
Description
The compound features a nitro (-NO₂) and trifluoromethyl (-CF₃) group on the aniline ring, both strong electron-withdrawing substituents, and a methyl ester moiety at the terminal carboxylate.
Properties
IUPAC Name |
methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4/c1-21-11(18)3-2-6-16-9-5-4-8(12(13,14)15)7-10(9)17(19)20/h4-5,7,16H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGWUJJQMFOXOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379551 | |
| Record name | Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339101-25-6 | |
| Record name | Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution Process
- Starting Material: 4-chloro-3-nitrobenzotrifluoride
- Reagent: Excess aqueous ammonia (20-30% by weight)
- Catalyst: Copper catalysts such as copper(II) carbonate or copper(I) oxide can be used to enhance reaction rates.
- Temperature: 80 to 150 °C, preferably 100 to 120 °C
- Pressure: Reaction is conducted under pressure due to ammonia volatility at elevated temperatures.
- Reaction Time: Approximately 6 hours at 115 °C in batch or continuous mode.
This process yields 2-nitro-4-trifluoromethylaniline in very high purity (>98% by HPLC) and excellent yields (~98-99%) with a melting point of 106-107.5 °C. The ammoniacal mother liquor can be recycled to improve process economy and reduce waste.
| Parameter | Condition/Value |
|---|---|
| Starting material | 4-chloro-3-nitrobenzotrifluoride |
| Ammonia concentration | 20-30% aqueous ammonia |
| Ammonia excess | 200-1000 mol%, preferably 400-700 mol% |
| Catalyst | Copper(II) carbonate or Copper(I) oxide |
| Temperature | 80-150 °C (optimal 100-120 °C) |
| Pressure | Up to ~11 bar |
| Reaction time | 6 hours at 115 °C |
| Yield | 98-99% |
| Purity (HPLC) | >98% |
Synthesis of this compound
After obtaining 2-nitro-4-trifluoromethylaniline, the next step involves its coupling with methyl 4-bromobutanoate or related butanoate derivatives to form the target compound.
Amination of Methyl 4-bromobutanoate
- Reaction Type: Nucleophilic aromatic substitution or nucleophilic amination where the aniline nitrogen attacks the alkyl halide.
- Conditions: Typically conducted under reflux in polar aprotic solvents or under microwave irradiation to enhance reaction rates.
- Purification: The crude product is purified by column chromatography on silica gel using ethyl acetate/hexanes mixtures.
- Yields: Reported yields for similar compounds in this class range from 70% to 90% depending on reaction conditions and purification.
Alternative Synthetic Routes
- Hydrolysis and esterification steps can be employed starting from 2-nitro-4-trifluoromethylbenzonitrile to prepare methyl esters, which can then be aminated to yield the target compound. For example, hydrolysis of the nitrile to benzamide followed by alcoholysis with sulfuric acid-methanol solution at 60-80 °C yields methyl esters.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Hydrolysis | 2-nitro-4-trifluoromethylbenzonitrile + NaOH or KOH, 45-65 °C | Produces benzamide intermediate |
| Alcoholysis | Sulfuric acid-methanol solution, 60-80 °C | Converts benzamide to methyl ester |
| Amination (coupling) | 2-nitro-4-trifluoromethylaniline + methyl 4-bromobutanoate, reflux or microwave | Purification by chromatography |
Research Findings and Optimization Notes
- The use of copper catalysts in the ammonia substitution step significantly improves yield and reaction rate, making the process industrially viable.
- Recycling of ammoniacal mother liquor reduces waste and improves sustainability.
- Microwave-assisted nucleophilic ring-opening and amination reactions have been demonstrated to improve yields and reduce reaction times for related nitroaniline derivatives.
- Purification by silica gel chromatography with ethyl acetate/hexanes mixtures is standard to achieve high purity products.
- The stability of intermediates such as 4-trichloromethyl-2-nitroaniline is poor due to self-condensation, so direct substitution methods are preferred over phosgene-based routes.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| 2-nitro-4-trifluoromethylaniline synthesis | 4-chloro-3-nitrobenzotrifluoride + aqueous NH3 (20-30%), Cu catalyst, 100-120 °C, 6 h, pressure | 98-99 | >98 | Batch or continuous, mother liquor recycling |
| Hydrolysis of nitrile to benzamide | 2-nitro-4-trifluoromethylbenzonitrile + NaOH/KOH, 45-65 °C | - | - | Intermediate step for ester synthesis |
| Alcoholysis to methyl ester | Benzamide + sulfuric acid-methanol, 60-80 °C | - | - | Produces methyl 2-nitro-4-trifluoromethylbenzoate |
| Amination/coupling to target compound | 2-nitro-4-trifluoromethylaniline + methyl 4-bromobutanoate, reflux or microwave | 70-90 | High | Purification by column chromatography |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like potassium carbonate.
Major Products Formed
Reduction: The major product is Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate.
Substitution: Depending on the nucleophile used, products such as Methyl 4-[2-nitro-4-(substituted)anilino]butanoate are formed.
Scientific Research Applications
Pharmaceutical Applications
Lead Compound Development
Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate has been identified as a promising lead compound in drug development. Its structural features allow it to interact with biological targets effectively, making it suitable for the synthesis of novel therapeutic agents. Research indicates that similar compounds exhibit various biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The compound's mechanism of action is influenced by its electron-withdrawing trifluoromethyl group, which enhances its reactivity and interaction with biological molecules. This property is particularly beneficial in the design of inhibitors for specific enzymes or receptors involved in disease pathways.
Agrochemical Applications
Pesticide Development
this compound serves as an intermediate in the synthesis of agrochemicals, particularly pesticides. The presence of the nitro group contributes to the compound's effectiveness in targeting pests while minimizing harm to non-target organisms .
Research Insights
Studies have shown that derivatives of this compound can enhance crop protection strategies by providing effective pest control solutions without significant environmental impact .
Material Science Applications
Polymeric Materials
In materials science, this compound can be utilized as a building block for polymers with tailored properties. The incorporation of trifluoromethyl groups into polymer chains can improve thermal stability and chemical resistance, making these materials suitable for high-performance applications.
Coatings and Finishes
The compound's unique properties make it a candidate for developing advanced coatings that require durability and resistance to harsh conditions. These coatings can be applied in various industries, including automotive and aerospace.
Case Studies
-
Anticancer Activity Assessment
A study assessing the anticancer properties of this compound demonstrated its potential as an effective cytotoxic agent against various cancer cell lines. The results indicated that modifications to the compound could enhance its selectivity and potency against specific tumor types. -
Pesticide Efficacy Trials
Field trials conducted on crops treated with formulations containing this compound showed significant reductions in pest populations compared to untreated controls. These findings support its use as an environmentally friendly pesticide alternative.
Mechanism of Action
The mechanism of action of Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Nitro vs. Fluoro and Trifluoromethyl vs. Methyl
Methyl 4-(2-fluoroanilino)-4-oxobutanoate
- Structure : Contains a fluoro (-F) substituent on the aniline ring and a ketone group (C=O) adjacent to the ester .
- Molecular Formula: C₁₁H₁₂FNO₃ (Molar mass: 225.22 g/mol).
- Key Differences: The absence of a nitro group reduces electron-withdrawing effects compared to the target compound. The fluoro substituent is less lipophilic than -CF₃, which may influence bioavailability in drug design contexts.
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine
- Structure: A pyrimidine derivative with a -CF₃-substituted anilino group and methoxyphenyl substituents .
- Key Differences: The pyrimidine core introduces aromatic stacking interactions (e.g., centroid-centroid distance = 3.517 Å in crystals) absent in the linear butanoate ester structure. Conformational flexibility: The -CF₃ group in this compound exhibits rotational disorder in crystal structures, suggesting dynamic behavior under certain conditions .
Functional Group Variations: Ester vs. Acid and Amide Derivatives
4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic Acid
- Structure : The carboxylic acid precursor to the target methyl ester .
- Key Differences: The free carboxylic acid group increases hydrophilicity, reducing membrane permeability compared to the ester form. Potential use as a synthetic intermediate for prodrug development (esterification improves lipophilicity).
Physicochemical Properties and Structural Implications
Electronic and Steric Effects
- Nitro (-NO₂) and Trifluoromethyl (-CF₃) Groups: Strong electron-withdrawing effects reduce electron density at the anilino NH, increasing acidity (pKa reduction) . The -CF₃ group enhances lipophilicity (logP increase), favoring membrane penetration in biological systems.
Crystallographic Behavior (Inferred from Analogous Compounds)
Future Perspectives
Further studies should focus on:
- Synthetic Optimization : Mitigating amide impurity formation during synthesis .
- Biological Activity Screening : Assessing the target compound’s efficacy in antimicrobial or anticancer assays, given the prevalence of -CF₃ and nitro groups in bioactive molecules .
- Crystallographic Analysis : Resolving conformational dynamics and packing interactions to inform formulation strategies.
Biological Activity
Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate (CAS No. 339101-25-6) is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₃F₃N₂O₄
- Molecular Weight : 306.24 g/mol
- Melting Point : 81-83 °C
- Hazard Classification : Irritant .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against resistant strains of bacteria. For instance, it has been evaluated for its minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results:
| Compound | R Group | MIC (μg/mL) | Log P |
|---|---|---|---|
| This compound | CF₃ | 5 | 2.2 |
This indicates a strong inhibitory effect, suggesting potential use in treating infections caused by resistant bacteria .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory activity. Compounds with similar structures have shown efficacy in reducing nitric oxide production in inflammatory models, which is crucial for managing conditions such as arthritis and other inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study published in Molecules examined various derivatives of quinolone compounds, including this compound. The results indicated that modifications at the aniline position significantly affect antibacterial potency, with the trifluoromethyl substituent enhancing activity against resistant strains .
- Inflammation Model : Research involving the compound's effects on macrophage cells demonstrated a reduction in pro-inflammatory cytokines when treated with this compound. This suggests a mechanism where the compound modulates immune responses, potentially offering therapeutic benefits in chronic inflammatory conditions .
Q & A
Q. What are the key spectroscopic and crystallographic techniques for characterizing Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate?
- Methodological Answer : X-ray crystallography is the gold standard for resolving molecular conformation and intermolecular interactions. For example, single-crystal X-ray diffraction using a diffractometer (e.g., Oxford Diffraction Xcalibur with Ruby CCD detector) provides lattice parameters (e.g., , , ) and hydrogen-bonding networks . SHELX programs (e.g., SHELXL for refinement) are critical for resolving disordered groups like trifluoromethyl (-CF) moieties, which may exhibit partial occupancy (e.g., 0.853 in one study) . Complementary techniques like NMR or IR spectroscopy can validate electron-withdrawing effects of the nitro and trifluoromethyl groups.
Q. How can synthetic routes for this compound be optimized to minimize impurities?
- Methodological Answer : Stepwise coupling of 2-nitro-4-(trifluoromethyl)aniline with methyl 4-aminobutanoate derivatives under anhydrous conditions is a common approach. Optimization involves:
- Temperature Control : Maintaining <5°C during nitro-group activation to prevent side reactions.
- Catalyst Selection : Using DCC (dicyclohexylcarbodiimide) or EDC (ethylcarbodiimide) for amide bond formation.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol to remove unreacted precursors .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., rotational disorder, occupancy discrepancies) be resolved?
- Methodological Answer : Disordered groups (e.g., CF or methoxy rotations) require iterative refinement in SHELXL using PART and SUMP instructions to model partial occupancies. For example, reports two independent molecules (A and B) with dihedral angle variations (8.1° vs. 9.3° for pyridine-phenyl rings), resolved by assigning anisotropic displacement parameters and validating against residual density maps . High-resolution data (e.g., ) and low-temperature collection (100 K) reduce thermal motion artifacts .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron-deficient aromatic ring’s susceptibility to nucleophilic attack. The nitro group’s meta-directing effect and CF’s inductive (-I) effect lower electron density at the ortho/para positions, favoring reactions at specific sites. Solvent effects (e.g., DMSO vs. THF) are simulated using the Polarizable Continuum Model (PCM) .
Q. How do intermolecular interactions (e.g., hydrogen bonds, π-stacking) influence crystal packing?
- Methodological Answer : Hydrogen-bonding networks (e.g., N–H···N and C–H···O interactions) and π-stacking (centroid-centroid distance = 3.517 Å in ) stabilize the lattice. Mercury software can visualize these interactions, while Hirshfeld surface analysis quantifies contact contributions (e.g., H···F interactions from CF groups). Thermal ellipsoid plots in Coot highlight dynamic disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
